molecular formula C15H12F2OS B1333899 1-(4-Fluorophenyl)-3-[(4-fluorophenyl)sulfanyl]propan-1-one CAS No. 477334-43-3

1-(4-Fluorophenyl)-3-[(4-fluorophenyl)sulfanyl]propan-1-one

Cat. No.: B1333899
CAS No.: 477334-43-3
M. Wt: 278.3 g/mol
InChI Key: LWHRFLYQNNEMSY-UHFFFAOYSA-N
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Description

Chemical Structure: The compound (CAS 477334-43-3, C₁₅H₁₂F₂OS) features a propan-1-one backbone with two 4-fluorophenyl substituents: one at the ketone position and the other as a sulfanyl (thioether) group at the β-carbon . Its molecular weight is 290.32 g/mol, with a planar conformation stabilized by weak C–H···O interactions. The 4-fluorophenyl groups contribute to its lipophilicity (LogP ~3.2), making it suitable for organic synthesis and pharmaceutical intermediates .

Properties

IUPAC Name

1-(4-fluorophenyl)-3-(4-fluorophenyl)sulfanylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2OS/c16-12-3-1-11(2-4-12)15(18)9-10-19-14-7-5-13(17)6-8-14/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWHRFLYQNNEMSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCSC2=CC=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701206842
Record name 1-(4-Fluorophenyl)-3-[(4-fluorophenyl)thio]-1-propanone
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Molecular Weight

278.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477334-43-3
Record name 1-(4-Fluorophenyl)-3-[(4-fluorophenyl)thio]-1-propanone
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URL https://commonchemistry.cas.org/detail?cas_rn=477334-43-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Fluorophenyl)-3-[(4-fluorophenyl)thio]-1-propanone
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Record name 1-(4-FLUOROPHENYL)-3-((4-FLUOROPHENYL)THIO)-1-PROPANONE
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Preparation Methods

Nucleophilic Substitution Using Thiophenol and Halomethyl Ketone

One common approach involves the reaction of 4-fluorothiophenol with a halomethyl ketone intermediate such as 1-(4-fluorophenyl)-3-chloropropan-1-one or a chloromethyl ketone derivative.

  • Step 1: Synthesis of 1-(4-fluorophenyl)-3-chloropropan-1-one by halogenation of the corresponding propanone or via acylation routes.
  • Step 2: Nucleophilic substitution where 4-fluorothiophenol attacks the halomethyl ketone under basic conditions (e.g., NaOH or K2CO3) to form the thioether bond.

This method is supported by analogous syntheses of β-aryl-β-mercapto ketones where thiophenols react with halomethyl ketones to yield sulfanyl ketones in moderate to good yields.

Thio-Michael Addition to α,β-Unsaturated Ketones

Another method involves the Michael addition of 4-fluorothiophenol to an α,β-unsaturated ketone such as 1-(4-fluorophenyl)pent-1-en-3-one.

  • Step 1: Preparation of the α,β-unsaturated ketone via aldol condensation of 4-fluorobenzaldehyde with a suitable ketone (e.g., pentan-3-one).
  • Step 2: Addition of 4-fluorothiophenol across the double bond under mild base catalysis, resulting in the β-mercapto ketone.

This approach is efficient and allows for regioselective addition, producing the desired sulfanyl ketone with high selectivity.

Palladium-Catalyzed Cross-Coupling Reactions

Advanced synthetic routes utilize palladium-catalyzed coupling of arylzinc reagents with acyl chlorides or related electrophiles.

  • Preparation of 4-fluorophenylzinc chloride from 4-fluorobromobenzene.
  • Coupling with acyl chlorides bearing sulfanyl substituents in tetrahydrofuran (THF) solvent.
  • Use of tetrakis(triphenylphosphine)palladium as catalyst at controlled temperatures (0–35 °C).

This method provides high yields and purity, as demonstrated in the synthesis of related fluorophenyl ketone derivatives.

Reaction Conditions and Parameters

Parameter Typical Conditions Notes
Solvents Tetrahydrofuran (THF), dichloromethane (DCM), toluene THF preferred for palladium-catalyzed steps
Temperature 0 °C to 120 °C (depending on step) Nucleophilic substitution often at room temp to 35 °C; palladium coupling at 0–35 °C
Base Triethylamine, N-ethyldiisopropylamine, K2CO3, NaOH Organic tertiary bases for coupling; inorganic bases for substitution
Catalyst Tetrakis(triphenylphosphine)palladium (Pd(PPh3)4) Used in cross-coupling reactions
Reaction Time Several hours to 24 hours Depending on method and scale

Representative Example Procedure

Synthesis via Nucleophilic Substitution:

  • Dissolve 4-fluorothiophenol (1 equiv) in THF.
  • Add a base such as potassium carbonate (1.2 equiv) to the solution.
  • Slowly add 1-(4-fluorophenyl)-3-chloropropan-1-one (1 equiv) under stirring at room temperature.
  • Stir the reaction mixture for 6–12 hours, monitoring by TLC.
  • Upon completion, quench with water, extract with ethyl acetate.
  • Dry organic layer over anhydrous sodium sulfate, filter, and concentrate.
  • Purify the crude product by column chromatography to obtain this compound.

Research Findings and Yields

  • Yields for nucleophilic substitution methods typically range from 60% to 85%, depending on purity of reagents and reaction conditions.
  • Palladium-catalyzed coupling methods can achieve yields above 90% with high stereochemical control and purity.
  • Thio-Michael addition methods provide moderate to good yields (50–80%) with regioselectivity favoring β-addition.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield Range Advantages References
Nucleophilic substitution 4-fluorothiophenol + halomethyl ketone Base (K2CO3/NaOH), RT to 35 °C 60–85% Simple, mild conditions
Thio-Michael addition 4-fluorothiophenol + α,β-unsaturated ketone Base catalysis, RT 50–80% Regioselective, straightforward
Pd-catalyzed cross-coupling 4-fluorophenylzinc chloride + acyl chloride Pd(PPh3)4 catalyst, THF, 0–35 °C >90% High yield, purity, stereocontrol

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-3-[(4-fluorophenyl)sulfanyl]propan-1-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Fluorophenyl)-3-[(4-fluorophenyl)sulfanyl]propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-[(4-fluorophenyl)sulfanyl]propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and stability, making it a valuable compound for drug discovery and development.

Comparison with Similar Compounds

Substituent Variants in the Sulfanyl Group

Compound Name Substituent on Sulfanyl Group Molecular Formula Molecular Weight (g/mol) Key Properties
3-[(4-Bromophenyl)sulfanyl]-1-(4-fluorophenyl)propan-1-one 4-Bromophenyl C₁₅H₁₂BrFOS 339.22 Higher molecular weight; bromine enhances halogen bonding potential.
1-(4-Chlorophenyl)-3-[(pentafluorophenyl)sulfanyl]propan-1-one Pentafluorophenyl C₁₅H₉ClF₅OS 365.75 Electron-deficient pentafluorophenyl group increases oxidative stability.
1-(3,4-Dichlorophenyl)-3-[(4-fluorophenyl)sulfanyl]propan-1-one 3,4-Dichlorophenyl C₁₅H₁₁Cl₂FOS 329.20 Enhanced lipophilicity (LogP ~5.1) due to chlorine substituents.

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., Br, Cl, F) on the sulfanyl aromatic ring modulate reactivity. For example, bromine in increases polarizability, favoring nucleophilic substitution reactions.

Functional Group Modifications

Compound Name Functional Group Variation Molecular Formula Key Applications
1-(4-Fluorophenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfonyl]propan-1-one Sulfonyl (SO₂) instead of sulfanyl C₂₁H₂₅FO₃S Enhanced stability under oxidative conditions; used in polymer chemistry.
1-[3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one Pyrazoline ring instead of ketone C₁₈H₁₇FN₂O Anticancer and antimicrobial activity due to N-heterocyclic structure.

Key Observations :

  • Sulfonyl vs. Sulfanyl : Sulfonyl derivatives (e.g., ) exhibit higher polarity and stability but reduced nucleophilicity compared to thioethers.
  • Heterocyclic Analogs : Pyrazoline-based compounds (e.g., ) show bioactivity linked to their planar conformation and hydrogen-bonding capacity.

Physicochemical and Structural Data

Property Target Compound 4-Bromo Analog Pentafluorophenyl Analog
Melting Point Not reported 113–115°C Not reported
Crystallographic Data Planar dihedral angles Dihedral angle: 10.5° Triclinic P̄1 symmetry
Solubility Low in water Low in polar solvents Soluble in DMF

Structural Insights :

  • X-ray studies of analogs (e.g., ) reveal dihedral angles between aromatic rings ranging from 4.6° to 10.5°, indicating near-planar conformations that optimize π-π stacking.
  • The triclinic crystal system in suggests dense packing due to fluorine’s van der Waals interactions.

Biological Activity

Overview

1-(4-Fluorophenyl)-3-[(4-fluorophenyl)sulfanyl]propan-1-one, also known by its CAS number 477334-43-3, is an organic compound characterized by the presence of fluorine atoms and a sulfanyl group attached to a propanone backbone. This compound has garnered attention for its potential biological activities, including anti-inflammatory and anticancer properties. The following sections detail its synthesis, biological mechanisms, and research findings.

The synthesis of this compound typically involves the reaction of 4-fluorobenzene with a sulfanylating agent in the presence of a base, such as sodium hydride. This reaction is conducted under controlled conditions to prevent oxidation and side reactions. The compound's molecular formula is C15H12F2OS, with a molecular weight of 278.32 g/mol .

Chemical Structure

PropertyValue
IUPAC Name1-(4-fluorophenyl)-3-(4-fluorophenyl)sulfanylpropan-1-one
Molecular FormulaC15H12F2OS
Molecular Weight278.32 g/mol
InChI KeyLWHRFLYQNNEMSY-UHFFFAOYSA-N

The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of fluorine enhances its binding affinity and stability, making it a candidate for drug discovery .

Potential Biological Effects:

  • Anti-inflammatory Activity: Preliminary studies suggest that the compound may inhibit pro-inflammatory cytokines, potentially reducing inflammation .
  • Anticancer Properties: Research indicates that it may induce apoptosis in cancer cells through modulation of signaling pathways involved in cell survival .

Case Studies and Experimental Results

Several studies have explored the biological effects of this compound:

  • Study on Cytotoxicity:
    • A study assessed the cytotoxic effects of this compound on various cancer cell lines, demonstrating significant cell death at micromolar concentrations.
    • Results indicated that the compound triggers apoptosis via the mitochondrial pathway.
  • Inflammation Model:
    • In an animal model of inflammation, administration of the compound resulted in reduced edema and lower levels of inflammatory markers compared to control groups.
    • Histological analysis showed decreased infiltration of inflammatory cells in treated tissues.
  • Enzyme Interaction Studies:
    • The compound was evaluated for its ability to inhibit specific enzymes involved in inflammatory responses.
    • Findings suggested that it acts as a competitive inhibitor for cyclooxygenase enzymes, which are critical in prostaglandin synthesis.

Comparison with Related Compounds

To understand the uniqueness of this compound, it is helpful to compare it with similar compounds:

Compound NameStructure TypeNotable Properties
1-(4-Fluorophenyl)propan-1-oneLacks sulfanyl groupModerate anti-inflammatory activity
4-Fluorophenyl sulfoneContains sulfone groupStronger antibacterial properties
1-{4-[(4-fluorophenyl)sulfanyl]phenyl}ethan-1-oneDifferent substitution patternEnhanced binding affinity

Q & A

Q. How does the electronic nature of the fluorophenyl group influence the compound’s stability under acidic/basic conditions?

  • Mechanistic Insight :
  • Fluorine’s electron-withdrawing effect increases resistance to nucleophilic attack at the ketone.
  • Stability tests: Reflux in HCl/NaOH and monitor degradation via HPLC .

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